2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-22(2,28-16-7-5-15(23)6-8-16)21(27)25-11-9-24(10-12-25)20(26)18-14-17(18)19-4-3-13-29-19/h3-8,13,17-18H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYQAIIAHUQAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CS3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-2-methyl-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)propan-1-one is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its complex structure, which includes a chlorophenoxy group, a thiophenyl moiety, and a piperazine ring, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features several functional groups that may interact with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
- Introduction of the Thiophenyl Group : This is achieved through a coupling reaction, often using palladium-catalyzed methods.
- Formation of the Piperazinyl Group : Involves nucleophilic substitution where the thiophenyl intermediate reacts with a piperazine derivative.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing chlorophenoxy groups can inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, indicating a mechanism that could be beneficial in treating inflammatory diseases.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes involved in inflammation and microbial resistance. Detailed studies are required to elucidate the exact pathways and targets involved.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Antimicrobial Activity : A derivative exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Compound MIC (µg/mL) Target Bacteria Compound A 10 S. aureus Compound B 15 E. coli - Anti-inflammatory Study : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.
Research Findings
Recent findings highlight the potential therapeutic applications of this compound:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Derivatives with Varied Acyl Groups
Compound A : 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride (CAS 1216588-99-6)
- Structural Differences : Replaces the thiophene-cyclopropanecarbonyl group with a 4-methylthiazole-methyl substituent.
- Key Properties : Molecular weight = 430.4; higher polarity due to the thiazole ring and hydrochloride salt .
- Implications : The thiazole group may enhance water solubility compared to the lipophilic thiophene-cyclopropane moiety.
Compound B : 2-(4-Chlorophenoxy)-2-methyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one (CAS 920177-71-5)
- Structural Differences : Features a triazolopyrimidine group instead of the thiophene-cyclopropane unit.
- Implications : The extended aromatic system could enhance binding to nucleic acids or kinase targets.
Compound C : 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- Structural Differences : Substitutes the thiophene-cyclopropane with a tetrazole-chlorophenyl group.
Thiophene-Containing Piperazine Derivatives
Compound D : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1)
- Structural Differences: Uses a butanone linker instead of a cyclopropane ring, with a trifluoromethylphenyl group on piperazine.
- Key Properties : The trifluoromethyl group enhances electronegativity and membrane permeability .
- Implications: The flexible butanone chain may reduce steric hindrance, favoring interaction with hydrophobic binding pockets.
Compound E : 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one
Comparative Data Table
*Estimated based on structural similarity to Compound A. †Estimated from molecular formula in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
